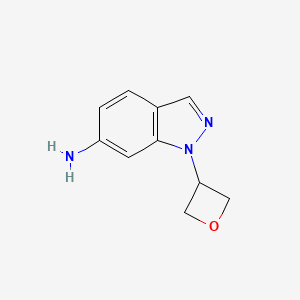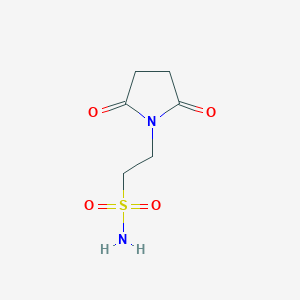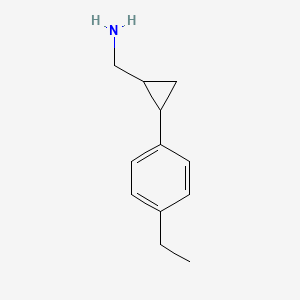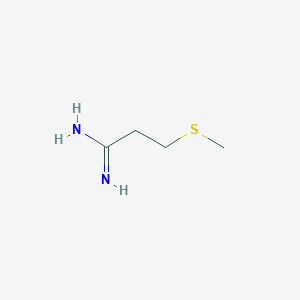
1-(Oxetan-3-yl)-1h-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yl)-1h-indazol-6-amine is a compound that features an oxetane ring attached to an indazole core. This unique structure combines the properties of both oxetanes and indazoles, making it an interesting subject for scientific research and industrial applications. The oxetane ring is known for its high ring strain and reactivity, while the indazole core is a common motif in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)-1h-indazol-6-amine typically involves the formation of the oxetane ring followed by the attachment of the indazole moiety. One common method for synthesizing oxetane rings is through the epoxide opening with trimethyloxosulfonium ylide . This method involves the initial formation of an epoxide from a carbonyl compound, followed by ring opening to form the oxetane. The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction .
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
1-(Oxetan-3-yl)-1h-indazol-6-amine can undergo a variety of chemical reactions due to the reactive nature of the oxetane ring and the indazole core. Common reactions include:
Oxidation: The oxetane ring can be oxidized to form various oxygenated products.
Substitution: Both the oxetane ring and the indazole core can undergo substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of diols or other oxygenated compounds, while reduction of the indazole core can yield various reduced indazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)-1h-indazol-6-amine is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a hydrogen bond acceptor, while the indazole core can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(Oxetan-3-yl)-1h-indazol-6-amine can be compared with other compounds that feature oxetane or indazole moieties. Some similar compounds include:
1-(Oxetan-3-yl)piperazine: This compound features an oxetane ring attached to a piperazine core.
2-(Oxetan-3-yl)benzimidazole: This compound features an oxetane ring attached to a benzimidazole core.
3-(Oxetan-3-yl)pyrazole: This compound features an oxetane ring attached to a pyrazole core.
The uniqueness of this compound lies in the combination of the oxetane ring and the indazole core, which imparts unique reactivity and biological activity to the compound.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(oxetan-3-yl)indazol-6-amine |
InChI |
InChI=1S/C10H11N3O/c11-8-2-1-7-4-12-13(10(7)3-8)9-5-14-6-9/h1-4,9H,5-6,11H2 |
InChI Key |
FCSHBHQPOAIWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C3=C(C=CC(=C3)N)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)




![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)

![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)





